Thymine bromohydrin

描述

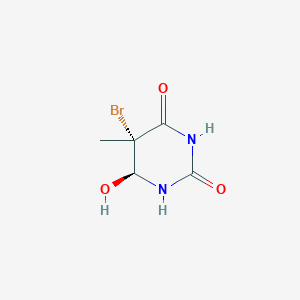

Structure

3D Structure

属性

CAS 编号 |

57908-04-0 |

|---|---|

分子式 |

C5H7BrN2O3 |

分子量 |

223.02 g/mol |

IUPAC 名称 |

(5S,6S)-5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H7BrN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11)/t2-,5-/m0/s1 |

InChI 键 |

ZHSRDOVCKJIGBL-VHUNDSFISA-N |

SMILES |

CC1(C(NC(=O)NC1=O)O)Br |

手性 SMILES |

C[C@@]1([C@@H](NC(=O)NC1=O)O)Br |

规范 SMILES |

CC1(C(NC(=O)NC1=O)O)Br |

同义词 |

thymine bromohydrin |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Thymine Bromohydrin

Regioselective and Stereoselective Synthesis of Thymine (B56734) Bromohydrin Isomers

The formation of thymine bromohydrin isomers involves the addition of bromine and water across the C5=C6 double bond of thymine or thymidine (B127349) derivatives. This process is characterized by its control over the position of the substituents (regioselectivity) and their spatial arrangement (stereoselectivity).

The primary method for synthesizing this compound and its nucleoside counterpart, thymidine bromohydrin, involves the bromination of thymine or thymidine in aqueous solution. Reaction of bromine with thymidine in an aqueous medium yields 5-bromo-6-hydroxy-5,6-dihydrothymidine (B14656928) (thymidine bromohydrins) in high yields nih.govpsu.edu. Similarly, the bromination of thymine and its derivatives with one equivalent of bromine results in the formation of 5-bromo-6-hydroxy-hydropyrimidine derivatives researchgate.net.

A common procedure for preparing trans-5-bromo-6-hydroxy-5,6-dihydrothymine involves the addition of bromine to a stirred aqueous solution of thymine until the bromine is completely dissolved and the solution becomes colorless, indicating the consumption of thymine psu.edu. Hypobromous acid (HOBr), a powerful electrophile, also reacts with thymidine to produce trans-5R,6R- and trans-5S,6S-5-bromo-6-dihydroxy-5,6-dihydrothymidine, known as trans-thymidine bromohydrins jst.go.jpjst.go.jp. This reaction proceeds via a bromohydrin and epoxide intermediate jst.go.jp.

The formation of halohydrins from alkenes, including the C5=C6 double bond in thymine derivatives, is a stereoselective process. The reaction typically proceeds through a cyclic halonium ion intermediate, followed by a backside attack by a nucleophile (such as water). This mechanism leads to anti-addition products, where the halogen and hydroxyl groups are added to opposite faces of the original double bond masterorganicchemistry.comlibretexts.orgleah4sci.com.

For thymidine bromohydrins, the bromination of thymidine yields two trans-5-bromo-6-hydroxy-5,6-dihydrothymidine C(5) diastereomers: trans-(5R,6R) and trans-(5S,6S) psu.eduoup.comnih.govoup.com. These diastereomers can be effectively separated using High Performance Liquid Chromatography (HPLC) psu.eduoup.comnih.govoup.com. The formation of a mixture of enantiomers is possible because the interaction of the halogen with the alkene can occur from either above or below the plane of the molecule libretexts.orglibretexts.org.

Synthesis of Isotopic Analogs (e.g., Deuterated, 13C-labeled) for Mechanistic Studies

Chemical Derivatization Strategies for Analytical Characterization

Chemical derivatization of this compound is crucial for its analytical characterization and for exploring its reactivity. UVC photolysis of thymidine bromohydrins, for instance, generates a reactive intermediate. When this intermediate is incubated in water, it converts to 5-(hydroxymethyl)-2'-deoxyuridine. If the reaction is carried out in methanol, ethanol, or propanol, the corresponding 5-alkoxymethyl derivatives are produced nih.gov. This demonstrates a derivatization strategy that alters the C5 substituent, allowing for the formation of new compounds with different properties suitable for characterization.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are routinely used for the separation and purification of different diastereomers of thymidine bromohydrin psu.eduoup.comnih.govoup.com. Furthermore, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to identify and confirm the structures of products derived from thymidine bromohydrin reactions, such as 5-hydroxy-5,6-dihydrothymidine-6-phosphate and thymidine glycol jst.go.jp. UV spectroscopy can also be utilized to monitor the progress of bromination reactions psu.edu.

Intramolecular and Intermolecular Chemical Stability and Degradation Pathways in vitro

The chemical stability of this compound and its derivatives is influenced by environmental conditions, particularly pH, leading to various degradation pathways.

Thymidine bromohydrins exhibit stability under mildly acidic conditions. However, in a neutral solution, they undergo conversion to thymidine glycol (TG) jst.go.jpjst.go.jp. This transformation is a significant degradation pathway. Treatment with a base can lead to the generation of an epoxide intermediate from the bromohydrin jst.go.jpjst.go.jp.

Quantitative conversion of each thymidine bromohydrin diastereomer to its corresponding thymidine glycol pair can be achieved by refluxing in an aqueous solution oup.comnih.govoup.comresearchgate.netresearchgate.netresearchgate.net. Thymidine glycol itself exists as two diastereomeric pairs (cis and trans) due to the chirality at the C(5) and C(6) atoms psu.edujst.go.jpoup.comnih.govoup.comresearchgate.net.

At equilibrium in a neutral solution (pH 7.4), the cis forms of thymidine glycol are predominant. Specifically, the cis-5R,6S epimer is favored over trans-5R,6R in an 87:13 ratio, and cis-5S,6R is favored over trans-5S,6S in an 80:20 ratio jst.go.jp. The rate of cis-trans epimerization between these diastereomeric pairs is essentially identical at equilibrium oup.comnih.govoup.comresearchgate.net.

The stability of these isomers can vary; for instance, the 5S diastereomeric pair of thymidine glycol is considerably more alkali labile than the 5R pair. This differential lability is attributed to the higher equilibrium concentration of the 5S trans epimer nih.govresearchgate.net. Further degradation of thymine glycol under alkaline conditions yields urea, while thymidine glycol similarly forms 2'-deoxyribosylurea upon exposure to alkali oup.com.

Table 1: Equilibrium Ratios of Thymidine Glycol Diastereomers at pH 7.4

| Diastereomeric Pair | cis Isomer Percentage (%) | trans Isomer Percentage (%) |

| 5R pair (5R,6S/5R,6R) | 87 jst.go.jp | 13 jst.go.jp |

| 5S pair (5S,6R/5S,6S) | 80 jst.go.jp | 20 jst.go.jp |

Table 2: Key Chemical Transformations of Thymidine Bromohydrin

| Transformation Type | Reactant(s) | Product(s) | Conditions | Reference |

| Bromination | Thymidine | trans-5R,6R- and trans-5S,6S-thymidine bromohydrins | Aqueous solution, Br₂ or HOBr | nih.govpsu.edujst.go.jpjst.go.jp |

| Hydrolysis | Thymidine bromohydrin | Thymidine glycol (TG) | Neutral aqueous solution, reflux | jst.go.jpjst.go.jpoup.comnih.govoup.comresearchgate.netresearchgate.netresearchgate.net |

| Epoxide Formation | Thymidine bromohydrin | Epoxide intermediate | Treatment with base | jst.go.jpjst.go.jp |

| Photolysis | Thymidine bromohydrin | 5-(hydroxymethyl)-2'-deoxyuridine; 5-alkoxymethyl derivatives | UVC irradiation; in water or alcohol (methanol, ethanol, propanol) | nih.gov |

Conversion to Other Oxidative Products (e.g., Thymine Glycol)

This compound serves as a crucial intermediate in the chemical synthesis and transformation pathways leading to various oxidative products of thymine, most notably thymine glycol. Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is recognized as a significant oxidative lesion formed in DNA due to reactions with reactive oxygen species, including those generated by ionizing radiation nih.govoup.compsu.edu. Its formation is a key indicator of oxidative DNA damage researchgate.net.

The conversion of this compound, specifically its nucleoside analog, thymidine bromohydrin (trans-5-bromo-6-hydroxy-5,6-dihydrothymidine), to thymidine glycol (5,6-dihydroxy-5,6-dihydrothymidine) has been thoroughly investigated. This transformation can be achieved quantitatively by refluxing thymidine bromohydrin in an aqueous solution nih.govoup.comoup.com. Following the bromination of thymidine, the two trans-5-bromo-6-hydroxy-5,6-dihydrothymidine C(5) diastereomers can be separated using High Performance Liquid Chromatography (HPLC) nih.govoup.com. Each isolated thymidine bromohydrin diastereomer can then be converted to its corresponding diastereomeric thymidine glycol pair under these aqueous reflux conditions nih.govoup.comoup.com.

Thymidine glycol exists as two diastereomeric pairs, attributed to the chirality at the C(5) and C(6) atoms nih.govoup.compsu.edu. The conversion from thymidine bromohydrin results in these diastereomeric forms, which subsequently interconvert between cis and trans epimers at equilibrium nih.govoup.com. Research has determined the equilibrium concentrations of these forms: for the 5S diastereomeric pair, the equilibrium favors 80% cis and 20% trans forms, while for the 5R pair, the distribution is 87% cis and 13% trans nih.govoup.comoup.com. The total yield for the conversion of each thymidine bromohydrin diastereomeric pair to its corresponding thymidine glycol diastereomeric pair is approximately 65-70% oup.com.

The equilibrium concentrations of the cis and trans epimers of thymidine glycol diastereomers are summarized in the table below:

| Thymidine Glycol Diastereomeric Pair | Cis Epimer Equilibrium Concentration (%) | Trans Epimer Equilibrium Concentration (%) |

| 5S pair (5S,6R and 5R,6S) | 80 nih.govoup.comoup.com | 20 nih.govoup.comoup.com |

| 5R pair (5S,6S and 5R,6R) | 87 nih.govoup.comoup.com | 13 nih.govoup.comoup.com |

Beyond thymine glycol, this compound can also be transformed into other oxidative products. For instance, trans-5-bromo-6-hydroxy-5,6-dihydrothymine can be converted to thymine hydrates (e.g., 5,6-dihydro-5,6-dihydroxythymine isomers) by treatment with powdered zinc in the presence of acetic acid psu.edu. This highlights the versatility of this compound as a synthetic precursor for various oxidized thymine derivatives.

Structural Elucidation and Conformational Analysis of Thymine Bromohydrin

Advanced Spectroscopic Characterization

The structural elucidation and conformational analysis of thymine (B56734) bromohydrin and its derivatives rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.org.

NMR spectroscopy is indispensable for determining the atomic connectivity and spatial arrangement of atoms within thymine bromohydrin, particularly distinguishing between its isomeric forms wikipedia.orgguidetopharmacology.orguni.lu.

Proton Nuclear Magnetic Resonance (1H NMR) provides insights into the hydrogen environment within the molecule. For this compound, characteristic signals would include those from the methyl group at C5 and the protons at C6, which would be significantly altered compared to native thymine due to the saturation of the C5-C6 double bond and the presence of the bromine and hydroxyl substituents wikipedia.orgfishersci.sewikipedia.org. For instance, a methyl group resonance at around δ 1.58 ppm has been observed in related ring-opened thymine adducts wikipedia.org.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) is crucial for mapping the carbon skeleton and identifying the chemical environment of each carbon atom. The C5 and C6 carbons of the dihydropyrimidine (B8664642) ring in this compound would exhibit distinct chemical shifts compared to the sp2 hybridized carbons in native thymine (e.g., C5 of thymine typically around 110.9 ppm) wikipedia.orgguidetopharmacology.orguni-freiburg.deuni.lunih.gov. The presence of electronegative bromine and oxygen atoms directly attached to these carbons would cause significant downfield shifts.

Two-dimensional (2D) NMR techniques are employed to resolve signal overlaps and establish correlations between nuclei, providing comprehensive structural information uni.luimperial.ac.uknih.gov.

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing vicinal (three-bond) or geminal (two-bond) connectivities imperial.ac.ukmpg.de. This helps in tracing the proton network within the dihydropyrimidine ring.

Total Correlation Spectroscopy (TOCSY) : Extends COSY by revealing all protons within a coupled spin system, regardless of direct coupling, which is useful for identifying entire proton networks uni.luwikipedia.org.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons to which they are directly attached (one-bond 1H-13C correlations) imperial.ac.ukmpg.denih.gov. This is vital for assigning proton and carbon signals unequivocally.

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for Thymine and Related Derivatives (Illustrative)

| Nucleus | Chemical Environment | Expected 1H δ (ppm) | Expected 13C δ (ppm) |

| C5 | Thymine (sp2) | - | ~110-115 wikipedia.org |

| C6 | Thymine (sp2) | ~7.3-7.4 (H6) nih.gov | ~140-145 |

| C5 | Dihydrothymine (sp3) | ~3.0-4.0 (H5) | ~30-40 |

| C6 | Dihydrothymine (sp3) | ~3.5-4.5 (H6) | ~50-60 |

| 5-CH3 | Thymine/Dihydrothymine | ~1.7-2.0 nih.gov | ~10-15 uni-freiburg.de |

| C=O | Thymine/Dihydrothymine | - | ~150-170 uni-freiburg.de |

Note: These are general ranges for thymine and its saturated derivatives. Exact shifts for this compound would depend on the specific isomer and solvent.

The assignment of stereochemical configurations (e.g., R/S at chiral centers and cis/trans relationships) in this compound is critical. The addition of bromine and hydroxyl groups to the C5-C6 double bond creates two new chiral centers at C5 and C6. The trans relationship between the hydroxyl and bromo groups is typically observed in the primary product of bromohydrin formation wikipedia.orgciteab.comguidetopharmacology.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques particularly useful for determining the relative stereochemistry nih.govwikipedia.org. These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded or spin-coupled wikipedia.org. By observing NOE cross-peaks between the C5-H and C6-H (if present) and other protons on the ring or substituents, the cis or trans orientation of the bromine and hydroxyl groups can be unequivocally assigned wikipedia.orgnih.gov. For instance, a trans configuration implies that the C5-Br and C6-OH are on opposite sides of the dihydropyrimidine ring, while a cis configuration places them on the same side wikipedia.orgnih.gov. X-ray crystallography can further confirm the absolute stereochemistry nih.gov.

Mass spectrometry plays a vital role in confirming the molecular mass of this compound and providing characteristic fragmentation patterns that aid in structural elucidation wikipedia.orgfishersci.caguidetopharmacology.orgwikipedia.orgnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar, non-volatile, and thermally labile biomolecules and their derivatives, such as this compound. ESI-MS typically produces protonated molecular ions ([M+H]+), deprotonated molecular ions ([M-H]-), or adducts with common ions like sodium ([M+Na]+) or potassium ([M+K]+) wikipedia.org. The accurate mass measurement of these ions confirms the molecular formula of the compound.

For example, ESI mass spectra of thymine adducts have shown peaks corresponding to [M+H]+, [M+Na]+, and [M+K]+ ions, which are consistent with the expected molecular mass wikipedia.org. Tandem mass spectrometry (ESI-MS/MS or ESI-MSn) can be performed to induce fragmentation of the precursor ion, generating characteristic fragment ions that provide detailed structural information. The fragmentation pathways can reveal the positions of the bromine and hydroxyl groups and help differentiate between isomers, as subtle differences in fragmentation patterns can be observed for diastereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying components in complex mixtures, particularly volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, it can be analyzed after chemical derivatization, such as trimethylsilylation, which converts polar functional groups (like hydroxyl and imide groups) into more volatile trimethylsilyl (B98337) ethers and amides nih.gov.

The GC component separates the derivatized isomers based on their differential interactions with the stationary phase and their boiling points, while the MS detector provides electron ionization (EI) mass spectra for each eluted component. The resulting mass spectra contain characteristic fragment ions that can be compared against spectral libraries (e.g., NIST library) to confirm the identity and structural features of the compound. Although specific GC-MS data for this compound is not detailed in the provided sources, GC-MS is a standard method for analyzing thymine and its derivatives, often in their derivatized forms nih.gov.

Mechanisms of Thymine Bromohydrin Formation in Biological Contexts

Hypobromous Acid (HOBr)-Mediated Reactions with Thymine (B56734) and DNA

The most direct and well-established pathway for the formation of thymine bromohydrin in biological contexts is through the reaction of thymine with hypobromous acid (HOBr). HOBr is a potent brominating agent produced endogenously during inflammatory responses.

The reaction proceeds via an electrophilic addition of the bromine atom from HOBr across the C5=C6 double bond of the thymine ring. This is followed by the nucleophilic attack of a water molecule (or hydroxide (B78521) ion), resulting in the formation of 5-bromo-6-hydroxy-5,6-dihydrothymine, the compound known as this compound. This reaction is analogous to the formation of halohydrins from alkenes in organic chemistry. libretexts.org The reaction is regioselective, yielding specific stereoisomers of the bromohydrin.

Hypobromous acid is not typically present in cells under normal physiological conditions but is generated by specific enzymes as part of the innate immune response. The primary enzymes responsible are heme peroxidases, notably eosinophil peroxidase (EPO) and myeloperoxidase (MPO). These enzymes are released by activated leukocytes (eosinophils, neutrophils, and monocytes) at sites of inflammation.

H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O

EPO has a high affinity for bromide and efficiently generates HOBr even at physiological plasma concentrations of bromide (~20–100 µM) and chloride (~100 mM). MPO, while preferentially oxidizing chloride to produce hypochlorous acid (HOCl), can also effectively oxidize bromide to generate HOBr. The generated HOBr is a powerful electrophile that can rapidly react with a wide range of biological molecules, including the nucleobases in DNA, leading to the formation of this compound and other halogenated products. nih.gov

| Enzyme | Primary Leukocyte Source | Preferred Halide Substrate | Primary Product | Role in this compound Formation |

|---|---|---|---|---|

| Eosinophil Peroxidase (EPO) | Eosinophils | Bromide (Br⁻) | Hypobromous Acid (HOBr) | Directly generates the primary reactant (HOBr) for thymine bromohydrinformation. |

| Myeloperoxidase (MPO) | Neutrophils, Monocytes | Chloride (Cl⁻) | Hypochlorous Acid (HOCl) | Can generate HOBr directly from Br⁻ or indirectly via the reaction of its primary product, HOCl, with Br⁻. |

Formation from Other Brominated Pyrimidine (B1678525) Precursors

Another potential, though less direct, pathway for the formation of this compound could be through the modification of already brominated pyrimidine precursors, such as 5-bromouracil (B15302) or 5-bromothymine. These precursors can be incorporated into DNA through salvage pathways or formed by direct bromination of the nucleobase. Once incorporated, the C5=C6 double bond of the brominated base is still susceptible to further reaction. For instance, the reaction of uracil (B121893) derivatives with bromine water can lead to the formation of 5,5-dibromo-6-hydroxyhydrouracil. This indicates that the presence of a bromine atom at the C5 position does not preclude further addition reactions across the double bond. However, this pathway is not considered a primary mechanism for the in situ formation of this compound compared to the direct enzymatic generation of HOBr and its subsequent reaction with unmodified thymine residues in DNA.

Influence of Environmental Factors and Chemical Microenvironment on in situ Formation

The formation of this compound in situ is highly dependent on the local chemical microenvironment at the site of oxidative stress or inflammation. Several factors can influence the rate and extent of its formation:

Substrate Availability : The concentrations of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) are critical for the peroxidase-catalyzed generation of HOBr. The availability of Br⁻ can be a limiting factor, and its local concentration can be influenced by diet and environmental exposure.

pH : The stability of this compound is pH-dependent. While stable under mildly acidic conditions, it can undergo conversion to other products, such as thymine glycol, in neutral or alkaline solutions. The local pH at an inflammatory site can thus dictate the half-life and subsequent fate of the formed bromohydrin.

Presence of Scavengers : The cellular environment contains numerous molecules that can compete with thymine for reaction with HOBr. Thiols (like glutathione), methionine, and tryptophan are highly reactive with HOBr. nih.gov The presence of these antioxidants and other nucleophilic species can "scavenge" HOBr, reducing the amount available to react with DNA and thus modulating the level of this compound formation.

Enzyme Activity : The activity of peroxidases like MPO and EPO is tightly regulated. The extent of their activation and release during an immune response will directly control the local production rate of HOBr.

| Factor | Influence on Formation | Mechanism of Action |

|---|---|---|

| [Br⁻] and [H₂O₂] | Increases formation | Serves as essential substrates for peroxidase-catalyzed HOBr generation. |

| Local pH | Affects product stability | Bromohydrins are more stable in mildly acidic conditions and may convert to glycols at neutral pH. |

| Antioxidants (e.g., Glutathione) | Decreases formation | Act as scavengers, reacting with and neutralizing HOBr before it can reach DNA. |

| Peroxidase Activity (MPO, EPO) | Increases formation | Directly catalyzes the production of HOBr, the key reactant. |

Molecular Interactions and Adduct Formation of Thymine Bromohydrin with Nucleic Acids

Covalent Adduct Formation with DNA and RNA

Thymine (B56734) bromohydrin, or its nucleoside form thymidine (B127349) bromohydrin, is recognized as an oxidatively damaged product of thymine bases or thymidines. nih.govnih.gov This compound can undergo incorporation into DNA, which subsequently leads to alterations in DNA structure or chain termination. ontosight.ai The modification of thymine residues within nucleic acids by bromination is known to proceed to the formation of the respective bromohydrin. ttu.ee This suggests a direct covalent modification of the thymine base when it is part of a nucleic acid strand.

Specificity of Adduction Sites within DNA and RNA Strands

While specific, detailed adduction sites for thymine bromohydrin within DNA and RNA are not extensively described in the literature, the general mechanism of pyrimidine (B1678525) bromination in nucleic acids involves the addition of bromine to the C5-C6 double bond. ttu.ee For thymine, this reaction is noted to halt at the bromohydrin stage. ttu.ee This implies that the covalent attachment occurs at these carbon positions on the pyrimidine ring of thymine when incorporated into the nucleic acid.

Non-Covalent Interactions with DNA and RNA Structures

Information specifically detailing the non-covalent interactions of this compound with DNA and RNA structures is not explicitly provided in the available literature. In general, the stability of nucleic acid structures, including DNA and RNA, is maintained by various non-covalent interactions. These primarily include hydrogen bonds formed between complementary base pairs (e.g., adenine-thymine in DNA, adenine-uracil in RNA, and guanine-cytosine in both) and π-stacking interactions between adjacent nucleobases. [PubChem CID 1135, 25, 26] Hydrophobic interactions among the nonpolar nitrogenous bases also contribute to DNA stability by minimizing their exposure to water. wikipedia.org

Impact of this compound Adducts on DNA Helical Structure

The incorporation of thymidine bromohydrin into DNA is reported to cause "alterations in DNA structure." ontosight.ai As a recognized "damaged product" of thymidine, its presence is inherently associated with structural deviations from the native DNA helix. nih.govnih.gov

Local Distortions and Conformational Changes Induced by Adducts

While specific details regarding the local distortions caused by this compound adducts are not extensively documented, the general impact of DNA adducts is to induce local disruptions in helix stability, potentially leading to denaturation. escholarship.org By analogy with other modified thymine bases, such as thymine glycol, it is known that such lesions can induce significant, localized structural changes within a DNA duplex. For instance, thymine glycol can cause the modified base to become extrahelical, along with the opposing base on the complementary strand, leading to conformational distortion. acs.orgresearchgate.net The nature of these distortions can vary depending on the stereochemistry of the adduct, with certain epimers causing more severe deformation of the duplex than others. acs.org

Effects on DNA Duplex Stability and Melting Behavior

The presence of damaged bases within DNA generally leads to a reduction in the thermal stability of the duplex. researchgate.net The melting temperature (Tm) of DNA, defined as the temperature at which 50% of the DNA strands transition from a double-helical to a single-stranded state, is a key indicator of duplex stability. nih.govbionity.com Factors such as nucleotide sequence composition, salt concentration, and the presence of denaturants are known to influence Tm. nih.govbionity.comnih.govsigmaaldrich.com Although direct data on the specific impact of this compound adducts on DNA melting temperature are not detailed, its classification as a "damaged product" that causes "alterations in DNA structure" suggests a likely destabilizing effect on the DNA duplex, consistent with other forms of DNA damage. ontosight.ainih.govnih.gov

Cellular Recognition and Processing of Thymine Bromohydrin Adducts

Recognition by DNA Repair Pathways

The cell employs multiple DNA repair pathways to identify and address various forms of DNA damage, including those induced by oxidative stress, such as thymine (B56734) bromohydrin adducts. These pathways ensure the fidelity of genetic information and the proper functioning of cellular processes.

Base Excision Repair (BER) Mechanisms and Glycosylase Recognition

Base Excision Repair (BER) is the primary pathway responsible for correcting small, non-helix-distorting DNA lesions, including oxidized or deaminated bases, and abasic sites. The recognition of damaged bases, such as thymine bromohydrin derivatives (e.g., thymine glycol), by specific DNA glycosylases marks the initiation of the BER pathway. ontosight.aifrontiersin.orgencyclopedia.pubmdpi.comjackwestin.com DNA glycosylases operate by binding to the damaged base and inducing it to "flip out" of the DNA double helix, allowing it to enter the enzyme's active site. encyclopedia.pubmdpi.com Following this, the enzyme catalyzes the cleavage of the N-glycosidic bond, excising the damaged base from the deoxyribose sugar. encyclopedia.pubmdpi.com

Several DNA glycosylases are known to be involved in the recognition and removal of oxidized pyrimidines, including thymine glycol, which can be formed from this compound. Two prominent human DNA glycosylases in this context are NTHL1 and NEIL1.

NTHL1 (Endonuclease III-like protein 1): NTHL1 is a bifunctional DNA glycosylase that plays a crucial role in initiating BER by recognizing and excising a variety of oxidatively induced pyrimidine (B1678525) lesions. mdpi.comptglab.commdpi.comresearchgate.netresearchgate.net It possesses both DNA N-glycosylase activity, which removes the damaged base, and an associated β-lyase activity, which cleaves the DNA backbone at the resulting abasic site. mdpi.comptglab.com NTHL1 has a preference for the (5S) isomers of thymine glycol. researchgate.net

NEIL1 (Endonuclease VIII-like 1): NEIL1 is another bifunctional DNA glycosylase that efficiently removes various oxidized DNA bases, including thymine glycol, 5-hydroxyuracil, and formamidopyrimidine lesions. mdpi.comresearchgate.netfrontiersin.orgucdavis.edugenecards.orgresearchgate.netmdpi.com Similar to NTHL1, NEIL1 also exhibits lyase activity, enabling it to incise the DNA backbone at abasic sites. frontiersin.org NEIL1 shows a stronger preference for the (5R) isomers of thymine glycol compared to NTHL1. researchgate.net Both NTHL1 and NEIL1 are integral to the BER pathway for repairing oxidative DNA damage. encyclopedia.pubmdpi.comptglab.commdpi.comresearchgate.netresearchgate.netfrontiersin.orggenecards.orgresearchgate.netmdpi.com

Nucleotide Excision Repair (NER) System Involvement

The Nucleotide Excision Repair (NER) system is primarily responsible for repairing bulky DNA lesions that significantly distort the DNA double helix, such as pyrimidine dimers induced by UV light, and bulky chemical adducts. jackwestin.comwou.edulibretexts.orgwikipedia.orglibretexts.orgkhanacademy.org While BER handles smaller, non-helix-distorting lesions, NER can also contribute to the repair of thymine glycol, particularly when the damage is more complex or part of a larger lesion. ontosight.ai In E. coli, thymine glycol has been reported as an in vitro substrate for the uvr(A)BC nucleotide excision repair complex. oup.com

Mismatch Repair (MMR) System Considerations

The Mismatch Repair (MMR) system is crucial for correcting errors that escape the proofreading function of DNA polymerases during replication, including base-base mismatches and small insertion/deletion loops. jackwestin.comlibretexts.orglibretexts.org While MMR is highly effective at recognizing replication errors, its involvement in the repair of oxidized bases like thymine glycol (Tg) is less straightforward. Studies have indicated that the E. coli MMR system, comprising MutS, MutL, and MutH proteins, failed to induce incision of plasmid DNA containing Tg in G/Tg and A/Tg pairs. researchgate.netresearchgate.net This suggests that while thymine glycol can destabilize the double helix, such local structural changes alone may not be sufficient for recognition and processing by the E. coli MMR system. researchgate.netresearchgate.net Furthermore, MutS binding affinities to DNA containing Tg in G/Tg and A/Tg pairs were found to be lower than to DNA with a G/T mismatch. researchgate.net

Enzymatic Excision and Processing of this compound and its Derivatives

The processing of this compound adducts and their derivatives largely relies on enzymatic excision, primarily through the BER pathway. While some non-enzymatic repair mechanisms, such as exposure to sunlight or heat, have been observed for this compound itself, the cellular context predominantly involves enzymatic processes. nih.govnih.gov

The initial step in enzymatic processing, as detailed in BER, involves the DNA glycosylases (like NTHL1 and NEIL1) excising the damaged base. ontosight.aifrontiersin.orgencyclopedia.pubmdpi.comresearchgate.net This action leaves behind an abasic (AP) site, which is a sugar-phosphate backbone without a base. frontiersin.orgencyclopedia.pub The AP site is then recognized and cleaved by an AP endonuclease (APE1 in humans). frontiersin.orgencyclopedia.pub Following this, DNA polymerase fills the resulting gap with the correct nucleotide(s), using the complementary strand as a template. ontosight.aifrontiersin.org Finally, DNA ligase seals the remaining nick in the DNA backbone, restoring the original DNA sequence. ontosight.aifrontiersin.org

Consequences of Unrepaired this compound Adducts on DNA Replication

Unrepaired DNA adducts, including those derived from this compound, pose significant threats to genomic stability and cellular function. Their presence can interfere with crucial cellular processes, particularly DNA replication. nih.govlibretexts.org

Thymine glycol (Tg), a common oxidative product of thymine and a derivative that can arise from this compound, is known to be a potent block to replicative DNA polymerases in vitro. oup.comresearchgate.netnih.gov If these lesions remain unrepaired, they can lead to mutations by causing misreading during replication or transcription, or by completely arresting the replication fork. ontosight.aiwou.edu The physical distortion of the DNA double helix caused by such adducts can impede the progression of DNA polymerase, leading to erroneous nucleotide incorporation or replication stalling. libretexts.orgwikipedia.orglibretexts.orglumenlearning.com

In severe cases, unrepaired thymine glycol, especially when situated opposite an abasic site, can lead to the formation of DNA double-strand breaks, either during attempted BER or during DNA replication. nih.gov The stalling of DNA polymerase at a damaged site, such as a thymine dimer (a related pyrimidine lesion), can result in large gaps in the newly synthesized daughter strands, necessitating further repair mechanisms like homologous recombination to maintain genomic integrity. bbau.ac.in The accumulation of such unrepaired lesions can ultimately lead to mutations, chromosomal aberrations, and potentially contribute to cellular dysfunction, cell death, or carcinogenesis. libretexts.orgwikipedia.orgnih.gov

Replication Fork Arrest and Bypass Mechanisms

The presence of DNA lesions, including those formed by this compound, can impede the progression of DNA replication forks, leading to their stalling or even collapse. Replication fork arrest occurs when the replicative DNA polymerase encounters an unrepaired DNA lesion, preventing efficient DNA synthesis oncotarget.commskcc.org. Cells have evolved various mechanisms to overcome these blocked replication forks and ensure the completion of DNA replication.

Key mechanisms for replication fork recovery include:

Fork Reversal: This involves the remodeling of the replication fork into a "chickenfoot" structure, where the nascent strands unwind and re-anneal, allowing the replication-blocking lesion to be bypassed or repaired researchgate.netnih.gov. Proteins like Helicase-Like Transcription Factor (HLTF) can facilitate fork reversal nih.govbiorxiv.org.

Lesion Skipping: In this mechanism, the replisome bypasses the template damage, leaving a gap behind in the newly synthesized DNA. Subsequent de novo priming downstream of the lesion allows replication to continue, with the gap needing to be filled later mskcc.org.

Homologous Recombination (HR): HR plays a vital role in protecting and restarting stressed replication forks. It provides mechanisms to circumvent lesions and fill in single-stranded DNA (ssDNA) tracks generated during lesion bypass researchgate.net. This pathway can involve strand invasion and the formation of Holliday junctions to facilitate fork restart researchgate.net.

The transient arrest of replication forks by DNA lesions, such as pyrimidine dimers, has been documented, with cells exhibiting competence for leading-strand DNA synthesis opposite the lesion and subsequent replication fork bypass unc.edu. The specific impact of this compound on replication fork dynamics would likely involve similar principles, where its incorporation or adduct formation creates a steric or chemical impediment to the high-fidelity replicative polymerases.

Translesion Synthesis (TLS) Polymerase Activity at Halogenated Lesions

Translesion Synthesis (TLS) is a crucial DNA damage tolerance mechanism that allows cells to replicate past unrepaired DNA lesions that would otherwise stall the high-fidelity replicative polymerases uconn.edunih.gov. When a replicative DNA polymerase encounters a lesion, it can be replaced by a specialized TLS DNA polymerase, which, despite often having lower fidelity, can incorporate nucleotides opposite the damaged base and extend synthesis beyond it oncotarget.comuconn.edunih.gov.

Eukaryotic cells possess a diverse set of TLS polymerases, including Y-family enzymes (e.g., Polη, Polι, Polκ, and Rev1) and the B-family polymerase Polζ uconn.eduplos.org. These polymerases have more open active sites, enabling them to accommodate various DNA lesions and synthesize DNA on damaged templates plos.org. While TLS is essential for cell survival under genotoxic stress, its inherently mutagenic nature means it is tightly regulated to prevent excessive mutagenesis uconn.edunih.govplos.org.

For halogenated lesions like those potentially formed by this compound, TLS polymerases would be critical for bypass. For instance, studies on thymine glycol, another oxidative thymine adduct, indicate that some polymerases can bypass it by inserting an adenine (B156593) opposite the lesion researchgate.net. The specific TLS polymerase recruited and its efficiency in bypassing a this compound adduct would depend on the exact chemical nature and structural distortion caused by the adduct. The process typically involves an initial nucleotide insertion opposite the lesion by a specialized polymerase, followed by extension of the primer terminus by Polζ plos.org.

Table 1: Key Translesion Synthesis (TLS) Polymerases and Their Roles in Lesion Bypass

| Polymerase Type | Examples (Eukaryotic) | Primary Function in TLS | Fidelity (Relative) | Mutagenic Potential |

| Y-family Polymerases | Polη, Polι, Polκ, Rev1 | Insertion of nucleotides opposite diverse DNA lesions | Low | Can be highly mutagenic, depending on the lesion and specific polymerase; Rev1 often inserts C opposite abasic sites. uconn.edu |

| B-family Polymerase | Polζ | Extension from distorted primer termini after nucleotide insertion by other TLS polymerases | Moderate | Error-prone synthesis that can extend for several hundred nucleotides beyond the lesion. plos.org |

Effects on DNA Transcription and Gene Expression Regulation

If this compound forms adducts within gene coding regions or regulatory sequences (like promoters or enhancers), it can directly interfere with the transcription machinery. This interference can lead to:

Transcriptional Arrest: RNA polymerase may stall at the site of the adduct, halting the production of the RNA transcript nih.gov.

Reduced Gene Expression: Even if transcription is not completely arrested, the efficiency of RNA synthesis can be significantly lowered, leading to a decrease in the amount of mRNA produced from the affected gene. This, in turn, reduces the amount of protein synthesized, impacting cellular function nih.govpressbooks.pub.

Misregulation of Gene Expression: DNA adducts can also indirectly affect gene expression by altering chromatin structure or by influencing the binding of transcription factors and other regulatory proteins nih.govnih.gov. Changes in DNA flexibility or supercoiling induced by adducts can influence the accessibility of DNA to transcriptional machinery nih.gov. The cell's response to DNA damage can also activate signaling pathways that lead to changes in gene expression, as part of a broader stress response biorxiv.org.

Therefore, this compound adducts, by disrupting the integrity of the DNA template, can lead to widespread effects on gene expression, potentially altering cellular phenotypes and contributing to cellular dysfunction.

Biological Implications of Thymine Bromohydrin at the Molecular and Cellular Level

Influence on Cell Cycle Progression and Checkpoint Activation

The cell cycle is a tightly regulated process with internal controls called checkpoints that monitor each step libretexts.orgbio-rad-antibodies.com. These checkpoints, located at the end of G1, at the G2/M transition, and during metaphase, ensure that the cell meets all requirements before progressing to the next stage libretexts.org. DNA damage is a critical factor that can halt cell cycle progression.

When DNA damage is detected, cellular defense mechanisms are activated, including cell cycle exit and the mobilization of DNA damage repair (DDR) processes cellsignal.com. Key proteins like p53, often called the "guardian of the genome," play a crucial role in this response bio-rad-antibodies.comkhanacademy.org. P53 can induce cell cycle arrest at the G1 or G2/M phases by triggering the production of cyclin-dependent kinase (CDK) inhibitor proteins (CKIs), which bind to and block Cdk-cyclin complexes, allowing time for DNA repair khanacademy.orgjmedsciences.com. If the DNA damage is irreparable, p53 can trigger programmed cell death khanacademy.org.

The formation of thymine (B56734) bromohydrin adducts, by causing DNA damage, would likely activate these cell cycle checkpoints. This activation would temporarily halt cell cycle progression, prioritizing DNA repair mechanisms researchgate.net. If the damage is extensive or unrepaired, it could lead to prolonged cell cycle arrest or trigger other cellular fates.

Modulation of Apoptotic and Senescent Pathways in Response to Thymine Bromohydrin-Induced Damage

Cellular damage, including that induced by DNA adducts, can modulate critical cellular pathways such as apoptosis and senescence.

Apoptosis (Programmed Cell Death): Apoptosis is a highly regulated process essential for development, tissue homeostasis, and eliminating damaged or unwanted cells abcam.cn. It is primarily induced via two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway abcam.cnmdpi.comthermofisher.com. Both pathways converge to activate caspases, a family of cysteine proteases that execute cell death abcam.cnthermofisher.com.

The intrinsic pathway is triggered by intracellular stresses, including DNA damage, free radical damage, and chemotherapeutic agents mdpi.comthermofisher.com. These stimuli disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic proteins like cytochrome c, which in turn activates the caspase cascade mdpi.comthermofisher.com. The p53 protein is a critical activator of the intrinsic pathway in response to cellular stress and DNA damage thermofisher.com. If this compound adducts cause significant DNA damage, they would likely activate the intrinsic apoptotic pathway, leading to the elimination of the damaged cell.

Senescence: Cellular senescence is a state of irreversible cell cycle arrest that occurs in response to various cellular stressors, including DNA damage, oxidative stress, and telomere shortening cellsignal.comfrontiersin.orgmerckmillipore.com. Senescent cells typically exhibit growth arrest, resistance to apoptosis, and a characteristic senescence-associated secretory phenotype (SASP), which involves the secretion of pro-inflammatory cytokines, proteases, and growth factors cellsignal.comfrontiersin.orgmdpi.com.

The DNA damage response (DDR) is a key mechanism that can trigger senescence; if DNA damage cannot be repaired, cells may enter a senescent state frontiersin.org. Persistent activation of DDR is associated with senescence, and telomere damage also contributes to this process frontiersin.orgmerckmillipore.com. Oxidative stress, which can lead to oxidative damage to cellular components like DNA, proteins, and lipids, is another potent inducer of cellular senescence, often involving the p53/p21 signaling pathway frontiersin.orgmerckmillipore.com. Given that this compound forms DNA adducts, it is plausible that it could induce cellular senescence as an alternative to apoptosis, particularly if the damage is sublethal but persistent.

Role of this compound in Mediating Oxidative Stress Responses at the Cellular Level

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them or repair the resulting damage researchgate.netqiagen.com. ROS are constantly produced during normal metabolic processes, but their overproduction, coupled with reduced antioxidant defenses, can lead to oxidative damage to DNA, proteins, and lipids frontiersin.orgresearchgate.net.

Cells have evolved various stress responses to counteract oxidative injury, including antioxidant responses and DNA repair systems qiagen.com. These responses aim to restore cellular homeostasis qiagen.com. Oxidative stress can directly damage DNA or inhibit its repair, thereby activating DNA damage signaling and repair pathways qiagen.com. It is also a potent trigger for cellular senescence frontiersin.orgmerckmillipore.com.

While the direct role of this compound in mediating oxidative stress responses was not explicitly detailed in the search results, the formation of DNA adducts by chemical agents can be linked to oxidative stress. Some chemical carcinogens, metabolites, and endogenous compounds generated by inflammatory processes can cause oxidative stress wikipedia.org. If the formation of this compound adducts leads to increased ROS production or hinders antioxidant defenses, it could contribute to an oxidative stress response at the cellular level, further exacerbating DNA damage and influencing cellular fate pathways.

Analytical Methodologies for Detection and Quantification of Thymine Bromohydrin

Chromatographic Techniques for Separation and Enrichmentresearchgate.netijnrd.org

Chromatography is fundamental to the analysis of thymine (B56734) bromohydrin, serving to separate it from a complex mixture of other DNA components and potential contaminants. ijnrd.org The primary goal is to isolate the analyte of interest to a sufficient purity for accurate detection and quantification. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are central to this process, often used for both separation and enrichment of the target molecule from biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds like nucleoside adducts. thermofisher.com It is particularly effective for separating the diastereomers of thymidine (B127349) bromohydrin. oup.com Research has demonstrated that reversed-phase HPLC can successfully separate the two trans diastereomers of 5-bromo-6-hydroxy-5,6-dihydrothymidine (B14656928) (thymidine bromohydrin). oup.com

The separation is typically achieved on an octadecylsilyl (ODS) column, which is a type of reversed-phase column. oup.com A mobile phase consisting of a methanol/water mixture is commonly used to elute the compounds. oup.com Under specific conditions, the two diastereomers, (5S,6S)-trans-thymidine bromohydrin and (5R,6R)-trans-thymidine bromohydrin, exhibit different retention times, allowing for their isolation and subsequent quantification. oup.com For instance, one study reported retention times of 7.75 minutes for the (5S,6S) isomer and 11.62 minutes for the (5R,6R) isomer. oup.com This separation is crucial as the different stereoisomers may have distinct biological properties and repair efficiencies. researchgate.net

Table 1: HPLC Conditions for Separation of Thymidine Bromohydrin Diastereomers

This table summarizes typical experimental conditions used for the HPLC-based separation of thymidine bromohydrin diastereomers as reported in scientific literature.

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | oup.com |

| Stationary Phase | Octadecylsilyl (ODS) Column (10 mm x 25 cm) | oup.com |

| Mobile Phase | 20% Methanol in Water | oup.com |

| Flow Rate | 3 mL/min | oup.com |

| Detection | UV Absorbance at 226 nm | oup.com |

| Analyte | trans-5-bromo-6-hydroxy-5,6-dihydrothymidine diastereomers | oup.com |

| Result | Successful separation of (5S,6S) and (5R,6R) diastereomers | oup.com |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. thermofisher.com However, thymine bromohydrin, like many other DNA damage products, is non-volatile and thermally labile due to the presence of polar functional groups with active hydrogens (-OH, -NH). researchgate.net Therefore, a chemical modification step known as derivatization is essential prior to GC analysis. researchgate.netlibretexts.org

Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.netresearchgate.net The most common method for compounds like this compound is silylation, which involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS derivatives of this compound are sufficiently volatile for separation on a GC column. nih.gov This approach has been successfully applied to the analysis of various radiation-induced DNA base damages. nih.gov Care must be taken during the derivatization process, as high temperatures can sometimes lead to the artificial formation of oxidation products, although this can be minimized by using lower temperatures and excluding air. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes high voltages to separate molecules based on their size and charge within a narrow-bore capillary. sciex.com It offers advantages such as rapid analysis, high resolution, and the requirement of only minute sample volumes. sciex.comlibretexts.org The basic principle involves the differential migration of ions in an electric field, which is dependent on their electrophoretic mobility. libretexts.org

While specific applications of CE for the direct analysis of this compound are not extensively documented, the technique is well-suited for separating charged molecules like DNA adducts and modified nucleosides. nih.gov Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their charge-to-size ratio. libretexts.org Another variant, Capillary Gel Electrophoresis (CGE), uses a gel matrix within the capillary to separate molecules based on size, similar to traditional slab gel electrophoresis but with higher efficiency. libretexts.org Given its success in separating a wide range of biomolecules, CE represents a potentially powerful tool for the separation and enrichment of this compound, particularly when sample volume is limited. nih.gov

Mass Spectrometric Identification and Quantificationnist.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information for the structural elucidation and quantification of molecules. nih.gov When coupled with a chromatographic separation technique, it becomes a highly specific and sensitive tool for analyzing complex mixtures. wikipedia.org

The coupling of High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art method for the definitive identification and quantification of DNA adducts. wikipedia.orgnih.gov This technique synergistically combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry. wikipedia.org After the HPLC separates the this compound diastereomers, the eluent is directed into the mass spectrometer. psu.edu

In the MS source, the molecules are ionized, typically using electrospray ionization (ESI), a soft ionization technique suitable for thermally labile molecules. nih.gov The resulting ions are then analyzed. In tandem mass spectrometry (MS/MS), a specific ion corresponding to the protonated molecule of this compound is selected, fragmented, and the resulting fragment ions are detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and sensitivity, allowing for reliable quantification even at very low concentrations in complex biological samples. nih.govuiowa.edu LC-MS/MS has been successfully used to characterize isomers of thymine glycols, which are structurally related to this compound. acs.org

Table 2: Features of LC-MS/MS for this compound Analysis

This table outlines the key features and advantages of using Liquid Chromatography-Tandem Mass Spectrometry for the analysis of this compound.

| Feature | Description | Source |

|---|---|---|

| Separation | HPLC separates this compound from other sample components and its own diastereomers. | oup.comwikipedia.org |

| Ionization | Electrospray Ionization (ESI) gently converts the analyte into gas-phase ions without significant fragmentation. | nih.gov |

| Specificity | Tandem MS (MS/MS) using modes like Multiple Reaction Monitoring (MRM) allows for highly selective detection, minimizing interferences. | nih.govuiowa.edu |

| Sensitivity | Capable of detecting and quantifying very low levels of the analyte, often in the sub-part-per-billion range. | uiowa.edu |

| Application | Ideal for analyzing complex biological matrices such as DNA hydrolysates. | wikipedia.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. scioninstruments.com It is a widely used and robust technique for the analysis of DNA base damage products. nih.gov Following separation on the GC column, the derivatized this compound molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). scioninstruments.com This energetic ionization method causes predictable fragmentation of the molecule. nist.gov

The resulting pattern of fragment ions, known as a mass spectrum, serves as a chemical "fingerprint" that is unique to the derivatized analyte, allowing for its unambiguous identification. nih.govnist.gov For quantification, selected-ion monitoring (SIM) is often employed. nih.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis compared to scanning the full mass range. nih.govnih.gov This method has been successfully used to quantify thymine and its halogenated analogs in DNA from as few as 100,000 cells. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique for the definitive identification and quantification of molecules such as this compound from complex samples. measurlabs.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This high mass accuracy allows for the determination of a molecule's elemental composition with great confidence, which is a critical advantage in bioanalysis. bioanalysis-zone.comresearchgate.net

When analyzing for this compound, HRMS can readily distinguish it from its parent compound, thymine, and other structurally similar thymine lesions, such as thymine glycol, based on their precise mass differences. bioanalysis-zone.com This level of specificity is essential for eliminating false positives and ensuring accurate identification in biological samples where numerous endogenous compounds are present. researchgate.net

Typically, HRMS is coupled with a separation technique like liquid chromatography (LC-HRMS). This combination allows for the physical separation of this compound from other components in the sample digest before it enters the mass spectrometer, further reducing matrix effects and improving detection limits. Advanced HRMS acquisition modes, such as Target-of-Fragment Multiple Reaction Monitoring (Tof-MRM), can further enhance sensitivity and selectivity by synchronizing the detector with a specific precursor or product ion, enabling quantification at very low levels, such as the femtogram range. lcms.cz

Table 1: Comparison of Exact Masses for Thymine and Related Lesions This table illustrates the necessity of high-resolution instrumentation to differentiate between closely related thymine species.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| Thymine | C₅H₆N₂O₂ | 126.0429 |

| Thymine Glycol | C₅H₈N₂O₄ | 160.0484 |

| This compound (cis-5-bromo-6-hydroxy-5,6-dihydrothymine) | C₅H₇BrN₂O₃ | 221.9694 / 223.9674 (for ⁷⁹Br / ⁸¹Br isotopes) |

Data table generated based on elemental compositions.

Immunochemical Assays (e.g., ELISA) for Specific this compound Detection

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for quantifying specific DNA adducts. While commercial ELISA kits specifically for this compound are not widely documented, the methodology has been successfully developed and applied to detect other DNA lesions, including thymine glycol and dihydrothymidine. nih.govresearchgate.net The development of such an assay for this compound is considered highly feasible.

The core of this technique is the generation of a monoclonal or polyclonal antibody that specifically recognizes and binds to the this compound structure. novusbio.com This is typically achieved by:

Hapten Synthesis: A hapten, which is a small molecule that mimics the chemical structure of this compound, is synthesized.

Conjugation: The hapten is conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic. nih.gov

Immunization: An animal is immunized with the hapten-protein conjugate to elicit an immune response and produce antibodies specific to the hapten. researchgate.net

Once a specific antibody is developed, a competitive ELISA format is often used for quantification. In this setup, DNA samples are hydrolyzed to release the individual bases, and the sample is added to a microplate well coated with the antibody. A known quantity of enzyme-labeled this compound (or a hapten conjugate) is also added. The this compound in the sample competes with the labeled compound for binding to the limited number of antibody sites. The resulting signal is inversely proportional to the amount of this compound in the original sample. nih.gov These assays are known for their sensitivity and can be a cost-effective tool for screening a large number of samples. nih.govnovusbio.com

Radiometric and Isotopic Labeling Approaches for Tracking Formation and Repair

Radiometric and isotopic labeling techniques are powerful tools for studying the dynamics of DNA damage and repair, providing direct insight into the formation and subsequent fate of lesions like this compound. These methods involve introducing atoms with a specific isotopic signature into the DNA, which can then be traced over time.

A modern and widely used approach involves stable isotope labeling coupled with mass spectrometry. nih.gov In a typical experiment, cells might be cultured in a medium containing a stable isotope-labeled thymidine precursor (e.g., containing ¹³C and/or ¹⁵N). This labeled thymidine is incorporated into the cellular DNA during replication. Following this labeling period, the cells are exposed to a brominating agent or oxidative stress to induce the formation of this compound.

By extracting the DNA, hydrolyzing it, and analyzing the resulting nucleosides via LC-MS, researchers can specifically detect the isotopically labeled this compound. This allows for the precise quantification of newly formed lesions, distinguishing them from any pre-existing, unlabeled lesions. nih.gov Furthermore, by tracking the disappearance of the isotopic signal from the this compound pool over time in a "pulse-chase" experiment, the rate of DNA repair can be accurately determined. This approach offers a direct and quantitative measure of both the formation and removal of the specific DNA adduct within a cellular context. nih.gov

Strategies for Sample Preparation from Complex Biological Matrices

The successful analysis of this compound from biological sources like tissues, cells, or bodily fluids hinges on robust sample preparation. The primary goal is to isolate the analyte of interest from a multitude of interfering substances, including proteins, lipids, salts, and other metabolites, which can suppress instrument signals and lead to inaccurate results. nih.govslideshare.net A multi-step strategy is typically required.

DNA Extraction: The initial step for analyzing DNA-adducted this compound is the isolation of genomic DNA from the biological matrix (e.g., cell pellets, tissue homogenates). Standard commercial kits or phenol-chloroform extraction protocols are often used for this purpose.

DNA Hydrolysis: Once purified, the DNA is hydrolyzed to break it down into its constituent components. This can be achieved through enzymatic digestion using a cocktail of enzymes like nuclease P1 and alkaline phosphatase, which gently release the modified nucleosides. Alternatively, acid hydrolysis (e.g., using formic acid) can be used to release the free bases.

Extraction and Clean-up: This is a critical stage to remove remaining interferences. Common techniques include:

Protein Precipitation: Often used for liquid samples like plasma or cell lysates to remove the bulk of proteins. gerstelus.com

Solid-Phase Extraction (SPE): This is a highly effective and common technique for clean-up. The hydrolyzed sample is passed through a cartridge containing a solid sorbent (e.g., C18 reversed-phase). The this compound is retained on the sorbent while salts and polar impurities are washed away. The analyte is then eluted with an organic solvent. gerstelus.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). slideshare.net

Concentration and Reconstitution: The final, cleaned extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small, precise volume of a solvent that is compatible with the analytical instrument (e.g., the mobile phase for LC-MS). This step concentrates the analyte, thereby increasing the sensitivity of the analysis.

The trend towards automation of these extraction methods helps to increase throughput and improve the reproducibility of results in large-scale studies. gerstelus.com

Table 2: General Workflow for Extraction of this compound from Biological Tissue

| Step | Procedure | Purpose |

| 1. Homogenization & Lysis | Mechanical or chemical disruption of tissue/cells. | Release cellular contents, including the nucleus. |

| 2. DNA Isolation | Use of a DNA extraction kit or protocol. | Purify genomic DNA from proteins, lipids, and other macromolecules. |

| 3. Enzymatic Hydrolysis | Incubation with enzymes (e.g., nuclease P1, alkaline phosphatase). | Digest DNA into individual nucleosides without altering the lesion structure. |

| 4. Solid-Phase Extraction (SPE) | Pass the hydrolysate through a C18 SPE cartridge. | Remove salts and highly polar impurities; retain this compound. |

| 5. Elution | Wash the SPE cartridge with an organic solvent (e.g., methanol). | Recover the purified this compound from the cartridge. |

| 6. Evaporation & Reconstitution | Dry the eluate and dissolve in a small volume of mobile phase. | Concentrate the sample for injection into the analytical instrument (e.g., LC-HRMS). |

This table outlines a representative, non-exhaustive workflow for sample preparation.

Theoretical and Computational Investigations of Thymine Bromohydrin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental for probing the electronic structure, stability, and reactivity of chemical compounds like thymine (B56734) bromohydrin. These methods provide a detailed understanding of molecular orbitals, charge distribution, and potential energy surfaces.

While specific ab initio and DFT studies focusing solely on the reaction pathways involving the formation or subsequent reactions of thymine bromohydrin are not extensively documented in the public domain, the principles of these computational methods are directly applicable. DFT, for instance, is widely used to analyze reaction mechanisms by identifying transition states and calculating activation barriers rsc.orgconicet.gov.ar. For a compound like this compound, such studies would typically involve:

Formation Pathways : Investigating how bromination of thymine occurs, potentially exploring different radical or ionic mechanisms, and identifying the most energetically favorable pathways for the addition of bromine and a hydroxyl group to the thymine ring. Similar studies have been conducted for the formation of thymine itself from pyrimidine (B1678525), exploring various radical and cationic mechanisms nih.gov.

Reactivity Profiles : Analyzing the susceptibility of this compound to further chemical transformations, such as hydrolysis, elimination of bromine, or rearrangement reactions. DFT calculations can map out the potential energy surfaces for these reactions, providing insights into their feasibility and kinetics. The identification of plausible reaction pathways often involves analyzing initial protonation or coordination steps and subsequent atomic rearrangements rsc.org.

These calculations provide crucial data on the energetics and kinetics of chemical processes, which are vital for predicting the stability and fate of this compound in different chemical environments.

Computational methods are routinely employed to predict spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. For this compound, quantum chemical calculations can be used to:

Predict Spectroscopic Signatures : Calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts frontiersin.orgsci-hub.sersc.org. These theoretical spectra can be compared with experimental data to confirm the structure of synthesized this compound or to identify its presence in complex mixtures. High-accuracy theoretical studies have been reported for thymine's vibrational and photoelectron spectra, demonstrating the utility of these computational approaches frontiersin.orgsci-hub.se.

Determine Conformational Energies : Explore the various possible three-dimensional arrangements (conformers) of this compound and calculate their relative energies and stabilities. This is particularly important for understanding how the molecule might interact with other biomolecules, as different conformers can have distinct binding properties. For instance, studies on thymine-water clusters have investigated the effects of solvation on conformational stability and electron-capturing ability nih.gov. The presence of the bromine atom and hydroxyl group introduces new chiral centers and potential for different stereoisomers (e.g., 5R,6S- and 5R,6R-diastereomers, as seen with thymine glycol derivatives) acs.orgresearchgate.net, whose individual conformational energies and interconversion barriers could be calculated.

An illustrative table for predicted spectroscopic parameters might look like this (hypothetical data for this compound based on general computational spectroscopy capabilities):

| Spectroscopic Parameter | Computational Method (Example) | Predicted Value (Illustrative) | Experimental Validation (If available) |

| IR Vibrational Modes | DFT (B3LYP/6-31G(d,p)) | 1680 cm⁻¹ (C=O stretch) | Comparison with experimental IR |

| 1250 cm⁻¹ (C-Br stretch) | |||

| ¹H NMR Chemical Shifts | DFT (GIAO-B3LYP/6-31G(d,p)) | δ 7.5 ppm (NH) | Comparison with experimental NMR |

| δ 4.2 ppm (CH-OH) | |||

| Conformational Energies | DFT (MP2/aug-cc-pVTZ) | Conformer A: 0.0 kcal/mol | N/A |

| Conformer B: +1.2 kcal/mol |

Molecular Dynamics Simulations of this compound-DNA Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of biomolecules and their complexes over time. They provide insights into conformational changes, stability, and interactions in a solvated environment.

This compound, as a DNA adduct, can alter the local and global structure of the DNA helix. MD simulations can be used to:

Model Adduct Integration : Simulate the incorporation of this compound into a DNA duplex and observe how it affects the helical parameters (e.g., twist, rise, roll) and base pairing nih.gov. Studies on other thymine lesions, such as thymine glycol, have shown that such modifications can lead to significant structural distortions, including increased rise parameters and weakening of Watson-Crick hydrogen bonds acs.orgnih.gov.

Key parameters analyzed in such simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility, respectively acs.org.

Understanding the thermodynamics of DNA-adduct formation and recognition by repair enzymes is critical. Binding free energy calculations quantify the strength of these interactions.

Quantifying Adduct Stability : Calculate the free energy associated with the incorporation of this compound into DNA, relative to an unmodified thymine. This helps assess the thermodynamic stability of the adduct within the DNA helix.

Enzyme Recognition : Determine the binding free energy between this compound-containing DNA and DNA repair enzymes. This can identify how strongly an enzyme recognizes and binds to the damaged site compared to undamaged DNA or other lesions nih.govmpg.de. Methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for such calculations nih.govmdpi.comspringernature.com. These methods provide quantitative insights into the energetic favorability of protein-DNA interactions and the impact of specific modifications on binding affinity nih.govmpg.de.

An illustrative table for binding free energy calculations might be structured as follows:

| Interaction Type | Computational Method (Example) | Binding Free Energy (ΔG) (Illustrative) | Key Contributing Factors (Illustrative) |

| This compound-DNA Insertion | FEP/MD | -5.0 kcal/mol | Hydrogen bonding, stacking interactions |

| Enzyme-Adduct DNA Binding | MM/PBSA | -12.5 kcal/mol | Electrostatic, van der Waals |

In Silico Modeling of Enzyme-Thymine Bromohydrin Recognition and Catalysis

Computational modeling, particularly molecular docking and more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, plays a vital role in understanding how enzymes recognize and process modified DNA bases.

Molecular Docking : This technique predicts the preferred binding orientation of this compound (or DNA segments containing it) within the active site of DNA repair enzymes, such as DNA glycosylases (e.g., NEIL1, NTH1, Endo III, Uracil-DNA glycosylase (UNG)) researchgate.netnih.gov. Docking studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent contacts that facilitate recognition researchgate.netnih.govijper.orgmdpi.comuludag.edu.tr. For instance, studies on thymidine (B127349) phosphorylase inhibitors have used docking to reveal specific amino acid interactions nih.gov.

QM/MM Simulations : For a more accurate description of the catalytic mechanism, QM/MM methods combine quantum mechanics for the chemically active region (the adduct and immediate enzyme residues) with molecular mechanics for the rest of the enzyme and solvent nih.govfrontiersin.org. This allows for the study of bond breaking and formation events during catalysis, such as the excision of this compound from the DNA backbone. These simulations can elucidate the precise chemical steps, transition states, and energy barriers involved in the enzyme-catalyzed repair of the lesion. Computational modeling can bridge the gap between in vitro and in vivo reactions, offering insights into specific mechanisms within living organisms conicet.gov.ar.

Such in silico studies are instrumental in proposing mechanisms for lesion recognition and catalytic processing, which can then guide experimental investigations into DNA repair pathways relevant to this compound.

Future Directions and Applications of Thymine Bromohydrin Research

Development of Novel Chemical Probes and Research Tools Utilizing Thymine (B56734) Bromohydrin Analogues

The creation of novel chemical probes and research tools based on thymine bromohydrin analogues represents a significant future direction. Chemical probes are small molecules engineered to specifically perturb the function of biological targets, serving as invaluable instruments for dissecting intricate biological systems proteostasisconsortium.comopentargets.org. These probes are designed to exhibit high affinity, binding selectivity, and efficacy towards their intended targets opentargets.org.

Analogues of this compound could be meticulously designed to act as specific chemical probes, enabling detailed investigations into the formation, recognition, and repair of brominated DNA adducts. The framework established by "donated chemical probes" emphasizes the importance of well-characterized compounds, prioritizing high selectivity and on-target specificity, often complemented by inactive control compounds to ensure the observed effects are target-specific uni-frankfurt.de. This rigorous approach can guide the synthesis and validation of this compound analogues. Furthermore, chemical biology methodologies, which involve developing tools for labeling proteins within cellular environments, elucidating receptor biology, and providing read-outs of protein activity or interactions, could be adapted. This would allow for the development of this compound-based tools to monitor the dynamics of DNA damage and repair in real-time within living cells nih.gov.

Elucidation of Previously Undiscovered Halogenated DNA Lesions and Their Biological Fates

A critical area for future research involves the comprehensive elucidation of previously undiscovered halogenated DNA lesions, including those related to this compound, and their subsequent biological fates. Hypobromous acid (HOBr), a potent endogenous electrophile, is known to react with various biomolecules, leading to the formation of brominated compounds researchgate.net. This underscores the potential for endogenous bromination of DNA bases. Studies have already shown that the eosinophil peroxidase-hydrogen peroxide-bromide system can generate 5-bromouracil (B15302), a mutagenic analogue of thymine, highlighting the biological relevance of such halogenated pyrimidines nih.gov.

Moreover, the more rapid formation and easier detection of bromohydrins compared to chlorohydrins suggest that this compound and related brominated lesions might play a more significant, yet underappreciated, role in biological systems nih.gov. Future research will aim to identify the full spectrum of brominated DNA lesions that can arise from both endogenous metabolic processes and exogenous exposures. Characterizing their impact on DNA structure, replication fidelity, transcriptional processes, and the efficiency of DNA repair pathways will be paramount. Insights gained from studies on other oxidative DNA lesions, such as thymine glycol, which can significantly distort DNA structure and impede DNA polymerases, provide a precedent for understanding the cytotoxic implications of novel halogenated lesions researchgate.net. Similarly, investigating how these new lesions interfere with DNA-protein interactions, drawing parallels from studies on 5-hydroxymethyluracil (B14597) and uracil (B121893), will be crucial nih.gov.

Integration of Multi-Omics Approaches for Comprehensive DNA Damage Profiling

The integration of multi-omics approaches is set to revolutionize the comprehensive profiling of DNA damage induced by compounds like this compound. By combining data from transcriptomics (gene expression), genomics (genomic alterations), and proteomics (protein expression, modifications, and interactions), researchers can gain a holistic understanding of cellular responses to impaired genome integrity rptu.deurotoday.comnih.gov.

Proteomics, in particular, offers the capability to identify changes in protein abundance, protein-protein interactions, and post-translational modifications (e.g., phosphorylation, acetylation, ubiquitylation) that occur in response to genotoxic stress nih.gov. Applying these integrated multi-omics strategies to study this compound-induced DNA damage will allow for a detailed characterization of the cellular DNA damage response (DDR). This includes pinpointing specific DNA repair pathways activated, identifying global changes in gene expression patterns, and mapping alterations in protein-protein or protein-DNA interactions rptu.denih.gov. Such comprehensive analyses can reveal novel DNA damage repair-related clusters and provide deeper insights into the individualized molecular and clinicopathological mechanisms associated with unique DDR profiles nih.gov. This integrated approach is essential for understanding the broader biological ramifications of this compound formation within a cellular context.

Advanced Studies in in vitro and Cellular Model Systems to Define Molecular Consequences